molecular formula C8H8Cl3NO2 B1284354 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride CAS No. 1031790-97-2

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride

Cat. No. B1284354
M. Wt: 256.5 g/mol
InChI Key: SSIDSTFBZYDFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is a derivative of phenylacetic acid, which is a common scaffold in medicinal chemistry due to its bioactive properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves multiple steps including amidation, etherification, and cyclization . Optimized conditions for similar syntheses have been reported, such as the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which achieved a high yield under specific temperature and molar ratio conditions . These methods could potentially be adapted for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride has been characterized using various analytical techniques such as FTIR spectrometry, elemental analysis, and NMR . These techniques confirm the identity and purity of the synthesized compounds and are essential for the structural analysis of any new derivative, including 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride include addition reactions, acylation, and condensation under specific conditions . These reactions are crucial for the functionalization and modification of the core structure to enhance its biological activity or to introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride, such as solubility, melting point, and stability, can be inferred from the studies on similar compounds . These properties are important for the formulation and application of the compound in a biological context.

Scientific Research Applications

Synthesis and Characterization

  • Studies have shown that 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride can be synthesized and characterized for various applications. For instance, it has been used in the synthesis of new amino acid conjugates, demonstrating potential anti-inflammatory and analgesic activities (Shalaby & El-Eraky, 1997).

Chemical Reactions and Optimization

  • Research on optimizing the synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlights the importance of specific reaction conditions to achieve high yields, demonstrating the chemical versatility and potential applications of these compounds (Wang Guo-hua, 2008).

Intermediate in Synthesis

  • It's used as a key intermediate in the preparation of other chemical compounds, such as 2,4-dichlorophenyl-Nα-Fmoc-aminoacyl-4-oxymethylphenoxy-acetates, useful for anchoring amino acids on polymers (Rene & Badet, 1994).

Spectroscopic Studies and Biological Significance

  • Spectroscopic methods like infrared, NMR, and mass spectrometry have been used to study new organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion, highlighting its potential in biological studies (Bhatti et al., 2000).

Role in Herbicide Formulation

  • Research on a new formulation of 2,4-dichlorophenoxy-acetic acid, a relative compound, shows its role in herbicide efficacy, surfactant properties, and fertilizer compatibility, indicating its importance in agricultural applications (Volgas et al., 2005).

Photodegradation Studies

  • Photodegradation studies of related compounds like dichlorprop and 2-naphthoxyacetic acid in water provide insights into the environmental fate and behavior of these chemicals, highlighting the importance of understanding their ecological impacts (Climent & Miranda, 1997).

Safety And Hazards

The safety information for “2-Amino-2-(2,4-dichlorophenyl)acetic acid” includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDSTFBZYDFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.